Ethyl 3-(chlorosulfonyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

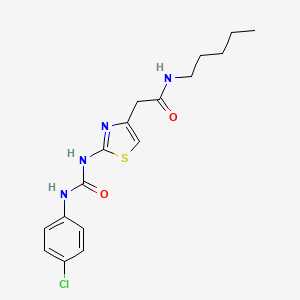

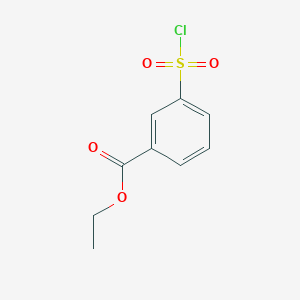

Ethyl 3-(chlorosulfonyl)benzoate is a chemical compound with the molecular formula C9H9ClO4S . It has a molecular weight of 248.68 g/mol . This compound is part of the benzoate family, which are esters or salts derived from benzoic acid .

Synthesis Analysis

The synthesis of Ethyl 3-(chlorosulfonyl)benzoate involves specific reactants and conditions to yield the desired compound . For instance, compounds with similar structures have been synthesized through reactions involving Knoevenagel condensation or by reacting specific benzaldehydes with ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions .

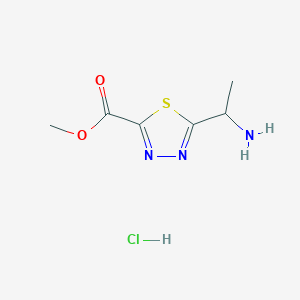

Molecular Structure Analysis

The molecular structure of Ethyl 3-(chlorosulfonyl)benzoate is characterized by its molecular formula C9H9ClO4S . Single-crystal X-ray diffraction studies have determined structures of closely related compounds, revealing their crystallization in specific crystal systems and the formation of intramolecular hydrogen bonds .

Chemical Reactions Analysis

Ethyl 3-(chlorosulfonyl)benzoate undergoes various chemical reactions, including condensation reactions and interactions with other compounds, leading to a range of products with diverse properties. For example, it can participate in reactions that involve hydrogen bonding and molecular interactions, forming supramolecular structures.

Physical And Chemical Properties Analysis

The physical properties of Ethyl 3-(chlorosulfonyl)benzoate, such as melting point, solubility, and crystalline structure, are determined through experimental studies. These properties are crucial for understanding the compound’s behavior in various environments and for its application in different fields .

Aplicaciones Científicas De Investigación

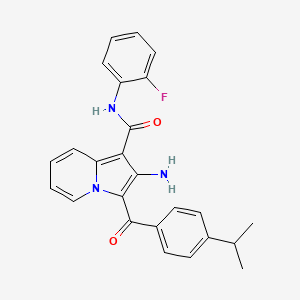

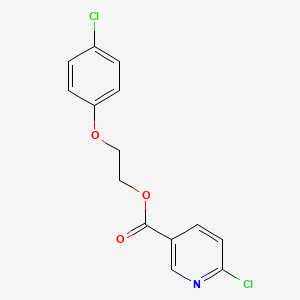

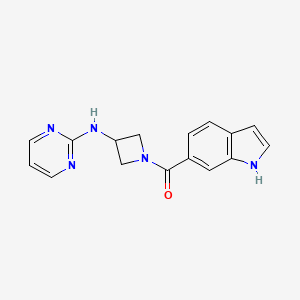

Synthesis of Benzenesulfonamide Derivatives

Ethyl 3-(chlorosulfonyl)benzoate is used in the synthesis of 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide analogs . These analogs have been evaluated for their in vitro anticancer activity against different cell lines like A549 (lung cancer cell), HeLa (cervical), MCF-7 (breast cancer cell) and Du-145 (prostate cancer cell) .

Anticancer Evaluation

The synthesized 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide derivatives have shown promising results in anticancer activity. Most of the tested compounds showed IC50 values from 1.98 to 9.12 μM in different cell lines .

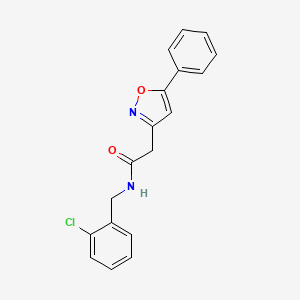

Elastase Inhibitors

Compounds containing benzenesulfonamide moiety, which can be synthesized using Ethyl 3-(chlorosulfonyl)benzoate, show broad spectrum biological properties such as elastase inhibitors .

Carbonic Anhydrase Inhibitors

Benzenesulfonamide derivatives, synthesized using Ethyl 3-(chlorosulfonyl)benzoate, have been reported to act as carbonic anhydrase inhibitors .

Clostridium Histolyticum Collogenase Inhibitors

Compounds containing benzenesulfonamide moiety, which can be synthesized using Ethyl 3-(chlorosulfonyl)benzoate, have been reported to act as clostridium histolyticum collogenase inhibitors .

Herbicides and Plant Growth Regulators

Benzenesulfonamide derivatives, synthesized using Ethyl 3-(chlorosulfonyl)benzoate, have been reported to act as herbicides and plant growth regulators .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as benzenesulfonamide derivatives, have been used as lead compounds in the design of local anesthetics . These compounds often target sodium channels on nerve cells, preventing the channels from opening and blocking the influx of sodium ions .

Mode of Action

For instance, Benzocaine, a benzoate compound, diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses .

Biochemical Pathways

Benzoate compounds are known to be involved in various degradation processes, such as the benzoate degradation process which breaks down benzoate in the lower bph pathway .

Pharmacokinetics

The compound’s molecular weight (24868) and molecular formula (C9H9ClO4S) have been documented . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Similar benzenesulfonamide derivatives have shown anticancer activity against different cell lines .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 3-chlorosulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-2-14-9(11)7-4-3-5-8(6-7)15(10,12)13/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBZLUKCZKZQFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837809.png)

![6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2837811.png)

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2837817.png)

![N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide](/img/structure/B2837821.png)

![2-(3-Cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2837822.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,6-difluorobenzamide](/img/structure/B2837824.png)

![N'-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2837826.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2837828.png)